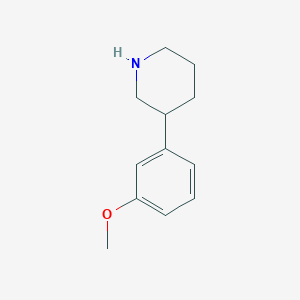

3-(3-Methoxyphenyl)piperidine

概述

描述

3-(3-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a methoxy group at the third position of the phenyl ring attached to the piperidine structure gives this compound unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)piperidine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce highly functionalized piperidines. These reactions involve the use of aromatic aldehydes, ammonium acetate, cyanoacetates, and nitromethane .

化学反应分析

Types of Reactions: 3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds

科学研究应用

3-(3-Methoxyphenyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The primary mechanism of action of 3-(3-Methoxyphenyl)piperidine involves its interaction with NMDA receptors. As an NMDA receptor antagonist, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition can lead to altered mental states and has potential therapeutic applications in treating neurological disorders .

相似化合物的比较

3-Methoxyphencyclidine (3-MeO-PCP): Shares a similar methoxyphenyl structure but has a cyclohexyl group instead of a piperidine ring.

4-Methoxyphenylpiperidine: Similar structure with the methoxy group at the fourth position of the phenyl ring.

3-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: 3-(3-Methoxyphenyl)piperidine is unique due to its specific substitution pattern and its ability to interact with NMDA receptors. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

生物活性

3-(3-Methoxyphenyl)piperidine, also referred to as 3-MPPH, is a chemical compound characterized by its unique structural properties, which include a piperidine ring substituted with a 3-methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClN₁O

- Molecular Weight : 227.73 g/mol

- CAS Number : 19725-18-9

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural resemblance to other psychoactive compounds suggests potential influences on mood and behavior. However, specific mechanisms of action remain under investigation.

Antibiotic Activity

Piperidine derivatives are also explored for their antibacterial properties. They function by inhibiting bacterial growth or directly killing bacteria. The exact role of this compound in this area requires further exploration, but its structural features suggest potential efficacy against bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Piperidine Ring : Using cyclization reactions involving amines and carbonyl compounds.

- Substitution Reactions : Introducing the 3-methoxyphenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

These synthetic routes are crucial for producing the compound in sufficient purity for research applications.

Interaction Studies

Preliminary studies have indicated that this compound may exhibit binding affinity at various receptors, influencing neurotransmitter dynamics. While detailed binding studies are still needed, initial data suggest interactions that could lead to therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)piperidine | C₁₂H₁₈ClN₁O | Substituted at the second position on the piperidine ring |

| 1-(3-Methoxyphenyl)piperazine | C₁₂H₁₈ClN₁O | Contains a piperazine ring instead of piperidine |

| 4-(3-Methoxyphenyl)pyrrolidine | C₉H₁₃N | Features a pyrrolidine ring, altering its reactivity |

Each compound shares similar structural characteristics but may differ in biological activity and pharmacological applications .

Safety and Toxicology

As with many new compounds, safety information regarding this compound is limited. Arylpiperidines can exhibit varying toxicity levels based on their structure. Proper laboratory safety protocols should be followed when handling this compound until more comprehensive safety data becomes available .

Future Directions

Future research on this compound should focus on:

- Detailed mechanism of action studies to elucidate its interactions with neurotransmitter systems.

- Evaluation of its therapeutic potential in treating neurodegenerative diseases and cancers.

- Comprehensive toxicity assessments to establish safety profiles for potential clinical applications.

常见问题

Basic Question: What are the standard synthetic routes for 3-(3-methoxyphenyl)piperidine derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves alkylation or cyclohexylation of a piperidine core with a substituted phenyl group. For example, 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) is synthesized via nucleophilic substitution using a cyclohexylmagnesium bromide intermediate and subsequent piperidine ring closure . Key optimization parameters include:

- Temperature control : Reactions are often conducted at low temperatures (−78°C to 0°C) to minimize side products.

- Catalyst selection : Lewis acids like BF₃·Et₂O improve electrophilic aromatic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating enantiopure products, as seen in enantioselective syntheses of related 3-alkylpiperidines .

Basic Question: What analytical techniques are recommended for characterizing this compound and its analogues?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm methoxy group positioning and piperidine ring conformation . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard for purity assessment and fragmentation pattern analysis, validated for psychoactive arylcyclohexylamines . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) provides quantitative analysis in biological matrices (e.g., blood, urine), with a linear range of 0.16–5.0 mg/L .

Basic Question: What safety protocols are critical when handling this compound derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust, as these compounds may cause respiratory irritation .

- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Question: How do structural modifications (e.g., methoxy position, alkyl chain length) influence the pharmacological activity of this compound derivatives?

Answer:

The 3-methoxy substituent on the phenyl ring enhances NMDA receptor antagonism by improving binding affinity to the glutamate site (Kᵢ = 12–89 nM for 3-MeO-PCP vs. 220 nM for PCP) . Alkyl chain elongation (e.g., ethyl vs. methyl groups on the piperidine nitrogen) increases lipophilicity, prolonging half-life in vivo but reducing selectivity for NMDA over sigma receptors . To validate these effects:

- Radioligand binding assays : Compare affinities for NMDA, σ₁, and serotonin transporters (SERT) using [³H]MK-801 and [³H]citalopram .

- Molecular docking : Model interactions with NMDA receptor GluN1 subunits to rationalize structure-activity relationships (SARs) .

Advanced Question: How should researchers address contradictory data in receptor affinity studies for this compound analogues?

Answer:

Contradictions often arise from assay variability (e.g., cell line differences) or stereochemical impurities . Mitigation strategies include:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as (S)-isomers of PCP analogues show 10-fold higher NMDA affinity than (R)-isomers .

- Cross-validation : Confirm binding data with orthogonal methods (e.g., electrophysiology for NMDA receptor blockade) .

- Batch analysis : Perform elemental analysis and HRMS to verify compound identity and purity (>98%) .

Advanced Question: What in vitro models are suitable for assessing the neurotoxic potential of this compound derivatives?

Answer:

- Primary neuronal cultures : Treat rat cortical neurons with 10–100 µM test compound for 24–48 hours; measure lactate dehydrogenase (LDH) release as a cytotoxicity marker .

- SH-SY5Y neuroblastoma cells : Evaluate mitochondrial dysfunction via MTT assay and reactive oxygen species (ROS) production using DCFH-DA fluorescence .

- Glutamate excitotoxicity models : Pre-treat cells with NMDA receptor antagonists (e.g., MK-801) to differentiate receptor-mediated vs. off-target toxicity .

Advanced Question: How can emerging this compound analogues be rapidly identified and characterized in forensic research?

Answer:

- High-resolution mass spectrometry (HRMS) : Acquire accurate mass data (Q-TOF instruments) to determine molecular formulas of unknown analogues .

- Fragmentation libraries : Compare GC-EI-MS spectra with databases of known arylcyclohexylamines (e.g., 3-MeO-PCP vs. 4-MeO-PCP) .

- NMR fingerprinting : Analyze aromatic proton splitting patterns (e.g., meta-methoxy groups show distinct coupling constants) .

- Legislative monitoring : Track updates to controlled substance lists (e.g., China’s 2021 NPS ban covering 3-MeO-PCP) .

属性

IUPAC Name |

3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454246 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79601-21-1 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。